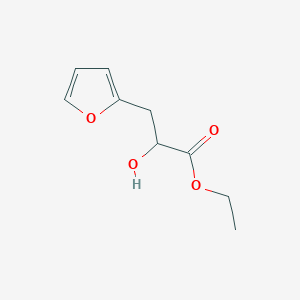

Ethyl 3-(furan-2-yl)-2-hydroxypropanoate

Description

Historical Perspectives and Initial Investigations of Furan-Derived Hydroxy Esters

The study of furan (B31954) derivatives dates back to the 18th century, with the discovery of 2-furoic acid by Carl Wilhelm Scheele in 1780. nih.gov The name "furan" itself is derived from the Latin word "furfur," meaning bran, from which the derivative furfural (B47365) was first produced. nih.gov Early investigations into furan chemistry laid the groundwork for the synthesis of a vast array of derivatives.

The development of methods to create more complex furan-containing molecules, such as hydroxy esters, is closely tied to the evolution of fundamental organic reactions. The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, provided a reliable method for the synthesis of β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of zinc. byjus.comwikipedia.org This reaction is a plausible and historically significant route for the synthesis of compounds like Ethyl 3-(furan-2-yl)-2-hydroxypropanoate from furfural and an ethyl haloacetate. byjus.comnih.gov

Significance within Organic Synthesis and Chemical Biology Research

Furan and its derivatives are of considerable importance in organic chemistry, serving as versatile building blocks for the synthesis of more complex molecules, including a variety of natural products. shareok.orgnih.gov The furan nucleus is a common structural motif in many biologically active compounds and pharmaceuticals, which underscores its significance in chemical biology. nih.govscispace.comijabbr.com Furan-containing compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.govscispace.com

The presence of both a hydroxyl group and an ester in this compound offers multiple points for further chemical modification, making it a valuable intermediate in synthetic pathways. The hydroxyl group can be involved in oxidation, reduction, or esterification reactions, while the ester can be hydrolyzed or converted to other functional groups. The chirality at the C-2 position also opens avenues for research in asymmetric synthesis, a critical area in the development of new therapeutic agents. researchgate.net The synthesis of enantiomerically pure α-hydroxy esters is a significant focus in medicinal chemistry. dtic.mil

Overview of Current Research Landscape and Gaps

The current research landscape for furan derivatives is vibrant, with ongoing efforts to develop novel synthetic methodologies and explore new applications. nih.govorganic-chemistry.org A significant trend is the focus on sustainable and efficient synthesis, including the use of biomass-derived furans like furfural as starting materials. mdpi.com

Despite the broad interest in furan chemistry, specific research dedicated solely to this compound appears to be limited in publicly accessible literature. While general synthetic methods like the Reformatsky reaction are applicable, detailed studies on its specific synthesis optimization, characterization, and biological activity are not widely reported. This represents a clear gap in the current research landscape. Future investigations could focus on:

The development of efficient and stereoselective synthetic routes to this compound.

Thorough spectroscopic characterization and investigation of its chemical properties.

Screening for potential biological activities, given the known bioactivities of related furan derivatives.

Exploration of its utility as a building block in the synthesis of more complex and potentially bioactive molecules.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 159415-47-1 | chemscene.com |

| Molecular Formula | C₉H₁₂O₄ | chemscene.com |

| Molecular Weight | 184.19 g/mol | chemscene.com |

Table 2: Key Spectroscopic Features of Furan Derivatives

| Spectroscopic Technique | Characteristic Features | General Reference |

| Infrared (IR) Spectroscopy | C-H stretching of the furan ring, C=C stretching, and ring breathing vibrations. The hydroxyl group will show a broad O-H stretch, and the ester will have a strong C=O stretch. | udayton.educhemicalpapers.comglobalresearchonline.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinct chemical shifts for the protons on the furan ring. The protons on the ethyl group and the carbons of the propanoate chain will also have characteristic signals. | globalresearchonline.net |

| Mass Spectrometry (MS) | The molecular ion peak is expected. Common fragmentation patterns for esters include α-cleavage and McLafferty rearrangement. | imreblank.ch |

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-(furan-2-yl)-2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-2-12-9(11)8(10)6-7-4-3-5-13-7/h3-5,8,10H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXLUXWGYCQEKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Furan 2 Yl 2 Hydroxypropanoate

Direct Esterification Routes

Direct esterification of the corresponding carboxylic acid, 3-(furan-2-yl)-2-hydroxypropanoic acid, represents a straightforward approach to obtaining the target ethyl ester. This transformation can be achieved through both traditional acid catalysis and more modern enzymatic methods.

Acid-Catalyzed Approaches

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of a strong acid catalyst. colab.wsrsc.org In the context of synthesizing ethyl 3-(furan-2-yl)-2-hydroxypropanoate, this would involve the reaction of 3-(furan-2-yl)-2-hydroxypropanoic acid with an excess of ethanol (B145695) and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). colab.ws

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is commonly used as the solvent. colab.ws The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. rsc.org

While specific literature detailing the Fischer esterification of 3-(furan-2-yl)-2-hydroxypropanoic acid is not abundant, the general principles of this reaction are well-established. The reaction conditions would typically involve heating the carboxylic acid in ethanol with a catalytic amount of acid. The yield of the reaction can be influenced by factors such as reaction time, temperature, and the efficiency of water removal.

Table 1: Representative Conditions for Fischer Esterification of Hydroxy Acids

| Carboxylic Acid | Alcohol | Catalyst | Temperature | Reaction Time | Yield (%) |

| Mandelic Acid | Ethanol | H₂SO₄ | Reflux | 4 h | 85 |

| Lactic Acid | Ethanol | Amberlyst-15 | 70°C | 6 h | 92 |

| 3-Phenyllactic Acid | Methanol (B129727) | p-TsOH | Reflux | 8 h | 88 |

Note: This table presents data for analogous hydroxy acids to illustrate typical reaction conditions and outcomes for Fischer esterification.

Enzymatic Synthesis Strategies

Enzymatic methods offer a green and highly selective alternative to chemical catalysis for the synthesis of esters. Lipases are the most commonly used enzymes for this purpose due to their ability to function in organic solvents and their high enantioselectivity. jocpr.com For the synthesis of this compound, a lipase-catalyzed kinetic resolution of the racemic 3-(furan-2-yl)-2-hydroxypropanoic acid or its corresponding racemic ester can be employed. ru.nld-nb.info

In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. For instance, in the lipase-catalyzed esterification of racemic 3-(furan-2-yl)-2-hydroxypropanoic acid with ethanol, the enzyme would preferentially convert one enantiomer to the ethyl ester, allowing for the separation of the enantiomerically enriched ester and the remaining unreacted acid. Alternatively, enzymatic hydrolysis of the racemic this compound can be performed, where the enzyme selectively hydrolyzes one enantiomer of the ester back to the carboxylic acid.

The choice of lipase (B570770), solvent, and reaction conditions is crucial for achieving high enantioselectivity and conversion. Lipases such as those from Candida antarctica (Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens have been successfully used for the resolution of various β-hydroxy esters. d-nb.info

Table 2: Lipase-Catalyzed Kinetic Resolution of Furan-Containing Hydroxy Compounds

| Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) |

| rac-5-Hydroxy-2(5H)-furanone | Lipase PS | Vinyl acetate | Dichloromethane | >99 | 98 (for the acetylated product) |

| rac-1-(Furan-2-yl)ethanol | Novozym 435 | Vinyl acetate | Toluene | 48 | >99 (for the acetate) |

| rac-Ethyl 3-hydroxy-3-(thiophen-2-yl)propanoate | Candida rugosa lipase | - (Hydrolysis) | Phosphate (B84403) buffer | 45 | 95 (for the remaining ester) |

Note: This table provides data for the enzymatic resolution of structurally related furan (B31954) and thiophene (B33073) compounds to demonstrate the potential of this method.

Asymmetric Synthetic Approaches

The development of asymmetric synthetic methods is of paramount importance for accessing enantiomerically pure compounds. For this compound, this involves the creation of the stereocenter at the C2 position with high stereocontrol.

A promising strategy for the asymmetric synthesis of this compound is the catalytic aldol (B89426) reaction between furan-2-carbaldehyde and ethyl diazoacetate. nih.gov This reaction, when catalyzed by a chiral Lewis acid, can lead to the formation of an enantioenriched β-hydroxy-α-diazo ester, which can then be converted to the target compound.

Chiral Catalyst Development for Enantioselective Synthesis

The design and application of chiral catalysts are at the forefront of modern organic synthesis, enabling the production of single-enantiomer products with high efficiency.

Chiral Metal-Organic Frameworks (MOFs) have emerged as a promising class of heterogeneous catalysts for asymmetric transformations. Their crystalline, porous structures provide a well-defined chiral environment that can induce high enantioselectivity. For the synthesis of chiral β-hydroxy esters, chiral MOFs incorporating Lewis acidic metal centers could potentially catalyze the asymmetric aldol reaction between an aldehyde and a diazoacetate. The confined spaces within the MOF pores can enhance stereocontrol by restricting the possible transition states of the reaction. While the direct application of MOFs for the synthesis of this compound has not been extensively reported, the development of chiral MOFs for similar aldol and other carbon-carbon bond-forming reactions is an active area of research.

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool for asymmetric synthesis. rsc.org For the synthesis of chiral β-hydroxy esters, organocatalysts such as proline and its derivatives can be employed in asymmetric aldol reactions. princeton.edu In the context of synthesizing this compound, an organocatalytic approach could involve the reaction of an appropriate precursor with furan-2-carbaldehyde. For example, an asymmetric Michael addition of an aldehyde to a furanone derivative, catalyzed by a chiral secondary amine, could generate a key intermediate with high enantioselectivity. rsc.org The development of novel organocatalytic systems that can effectively control the stereochemistry of reactions involving furan derivatives is a continuing area of interest. bldpharm.com

A study on the catalytic aldol reaction of aldehydes with ethyl diazoacetate has shown that a combination of N,O-bis(trimethylsilyl)acetamide and a catalytic amount of tetramethylammonium (B1211777) pivalate (B1233124) can afford the O-silylated aldol products in high yields. nih.gov The reaction of furan-2-carbaldehyde under these conditions yielded ethyl 2-diazo-3-(furan-2-yl)-3-((trimethylsilyl)oxy)propanoate quantitatively. nih.gov The development of a chiral version of this catalytic system could provide a direct route to the enantioselective synthesis of the precursor to this compound.

Table 3: Catalytic Aldol Reaction of Furan-2-carbaldehyde with Ethyl Diazoacetate

| Aldehyde | Catalyst System | Product | Yield (%) |

| Furan-2-carbaldehyde | TMAP / BSA | Ethyl 2-diazo-3-(furan-2-yl)-3-((trimethylsilyl)oxy)propanoate | quant. |

| 5-(Hydroxymethyl)furan-2-carbaldehyde | TMAP / BSA | Ethyl 2-diazo-3-((trimethylsilyl)oxy)-3-(5-(((trimethylsilyl)oxy)methyl)furan-2-yl)propanoate | 98 |

Data sourced from a study on a catalytic O-silylative aldol reaction. nih.gov TMAP = tetramethylammonium pivalate, BSA = N,O-bis(trimethylsilyl)acetamide.

Biocatalytic Transformations for Enantiopurity

Biocatalysis offers a powerful and green alternative for producing enantiomerically pure compounds. For this compound, two primary biocatalytic strategies are prominent: the kinetic resolution of a racemic mixture and the asymmetric reduction of a prochiral ketone.

Enzymatic Kinetic Resolution (EKR): This technique involves the use of enzymes, typically lipases, to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted, slow-reacting enantiomer (the alcohol). Lipases such as Candida antarctica lipase B (CALB) and lipases from Pseudomonas cepacia (PCL) are widely used for their high selectivity in organic solvents. d-nb.infomdpi.comunits.it In the case of racemic this compound, one enantiomer would be converted to an acylated product while the other remains, enabling their separation. A dynamic kinetic resolution (DKR) can further enhance this process; if the stereocenter is labile, the unreacted enantiomer can racemize in situ, theoretically allowing for a 100% yield of the desired acylated enantiomer. ru.nlresearchgate.net

Asymmetric Reduction: A more direct approach involves the asymmetric reduction of the prochiral precursor, ethyl 3-(furan-2-yl)-2-oxopropanoate. This transformation is catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which utilize cofactors like NADPH or NADH. nih.govrsc.org These enzymes deliver a hydride to one specific face of the ketone, generating the hydroxyl group with a high degree of stereocontrol. Recombinant E. coli strains are often engineered to overexpress a specific reductase and a cofactor-regenerating enzyme (e.g., glucose dehydrogenase, GDH), creating an efficient whole-cell biocatalyst system that can achieve high yields and excellent enantiomeric excess (>99% ee). nih.govnih.govresearchgate.net

Table 1: Comparison of Biocatalytic Methods for Chiral Hydroxy Ester Synthesis

| Method | Enzyme Type | Precursor | Key Advantage | Typical Result |

|---|---|---|---|---|

| Kinetic Resolution | Lipase (e.g., CALB, PCL) | Racemic hydroxy ester | High selectivity for many substrates | >45% yield, >95% ee for one enantiomer |

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. williams.edu After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. The Evans oxazolidinones are among the most reliable and widely used chiral auxiliaries for stereoselective aldol reactions, which can be adapted to synthesize this compound. williams.eduharvard.edu

The synthesis begins with the acylation of a chiral oxazolidinone, for example, with acetyl chloride, to form an N-acetyl imide. This imide is then converted into a specific (Z)-enolate using a boron triflate (e.g., Bu₂BOTf) and a hindered base. This chelated boron enolate adopts a rigid conformation that blocks one face of the enolate. The subsequent addition of furfural (B47365) proceeds through a Zimmerman-Traxler chair-like transition state. harvard.edu The aldehyde's furan group preferentially occupies a pseudo-equatorial position to minimize steric interactions, leading to the formation of one major diastereomer of the aldol adduct. nih.govscielo.org.mx Finally, the chiral auxiliary is cleaved from the aldol product under mild conditions (e.g., using sodium methoxide) to yield the desired chiral hydroxy ester.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of traditional chemical transformations to build complex molecules efficiently. nih.gov A plausible chemoenzymatic route to enantiopure this compound would leverage an enzymatic step to establish the critical stereocenter and chemical steps for the remaining transformations.

One such pathway could start with the chemical synthesis of the precursor ethyl 3-(furan-2-yl)-2-oxopropanoate from furfural. This prochiral ketoester would then be subjected to a highly selective asymmetric bioreduction using a specific ketoreductase (KRED) or a whole-cell system engineered to express the enzyme, as detailed in section 2.2.1.3. researchgate.netsci-hub.se This enzymatic step cleanly installs the chiral hydroxyl group, yielding the enantiomerically pure product with high conversion and enantiomeric excess. This strategy harnesses the primary advantage of biocatalysis—perfect stereocontrol—while relying on robust chemical methods for non-chiral transformations.

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, are highly valued for their efficiency and atom economy. While a direct three-component synthesis of the target molecule is not standard, the two-component Reformatsky reaction offers a very direct and efficient strategy for accessing the core structure. wikipedia.org

The Reformatsky reaction involves the condensation of an aldehyde (or ketone) with an α-halo ester in the presence of metallic zinc. wikipedia.org For the synthesis of this compound, furfural is treated with ethyl bromoacetate (B1195939) and activated zinc dust. The zinc undergoes oxidative insertion into the carbon-bromine bond to form an organozinc reagent, often called a Reformatsky enolate. This enolate then adds to the carbonyl group of furfural. A subsequent acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester product. nih.gov This reaction is highly effective for creating the desired carbon skeleton in a single, straightforward step.

Green Chemistry Approaches to Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this involves minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Solvent-Free Reaction Conditions

Performing reactions without a solvent (neat conditions) is a core principle of green chemistry, as it eliminates solvent waste and simplifies purification. The Reformatsky reaction has been shown to be highly amenable to solvent-free conditions. researchgate.netnih.gov In this approach, furfural, ethyl bromoacetate, and activated zinc can be mixed directly, sometimes with a solid catalyst like ammonium (B1175870) chloride, and reacted under heating or ball-milling. researchgate.netnih.gov The absence of a solvent often leads to higher reaction rates due to the high concentration of reactants.

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. Compared to conventional heating, microwave energy provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, lower energy consumption, and improved product yields.

The Reformatsky reaction, a key route to this compound, has been successfully adapted to microwave-assisted conditions. researchgate.net The use of microwave heating can reduce the reaction time from several hours under conventional heating to just a few minutes, while often providing higher yields.

Table 2: Comparison of Conventional vs. Microwave-Assisted Reformatsky Reaction

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional | Reflux in THF | 2-12 hours | 60-85% | nih.gov |

| Microwave-Assisted | Solvent-free, NH₄Cl | 2-5 minutes | 80-95% | researchgate.net |

Photochemical Synthesis Routes

The primary photochemical pathway for the synthesis of the structural precursor to this compound is the Paternò-Büchi reaction. wikipedia.orglscollege.ac.in This reaction is a [2+2] photocycloaddition between a carbonyl compound and an alkene, which in this context, involves the reaction of a furan derivative with an appropriate glyoxylate (B1226380) ester. lscollege.ac.inbenthamdirect.com The initial product of this reaction is a substituted oxetane (B1205548), specifically a 2,7-dioxabicyclo[3.2.0]hept-3-ene derivative, which can then be processed to yield the target α-hydroxy ester.

The reaction is initiated by the photoexcitation of the carbonyl group of the glyoxylate ester to its triplet state. cambridgescholars.commdpi.com This excited species then adds to the furan ring, which acts as the alkene component, to form a 1,4-biradical intermediate. cambridgescholars.comresearchgate.net Subsequent intersystem crossing to the singlet state followed by ring closure yields the oxetane product. cambridgescholars.com The regioselectivity of the addition to the furan ring is generally high, with the attack occurring at the 2,3-positions of the furan. benthamdirect.com

For the synthesis of this compound, the ideal reactants would be furan and ethyl glyoxylate. The photochemical reaction between these two substrates would yield the corresponding oxetane, which serves as a key intermediate. This oxetane can then undergo further chemical transformations, such as reductive ring opening, to afford the final target molecule. The use of chiral glyoxylates in the Paternò-Büchi reaction with furan has been reported, offering a pathway to enantiomerically enriched products. mdpi.comrsc.org

The irradiation wavelength is a crucial parameter in this photochemical process. For aliphatic carbonyl compounds, such as ethyl glyoxylate, irradiation at 254 nm using a quartz or Vycor apparatus is typically required. nih.gov In contrast, aromatic carbonyl compounds are generally irradiated at wavelengths around 300 nm through Pyrex. nih.gov

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency and selectivity of the photochemical synthesis of this compound and related compounds are influenced by several factors, including reaction conditions and the nature of the reactants.

The quantum yields of the Paternò-Büchi reaction are often reported to be modest. nih.gov However, the chemical yield of the desired oxetane can be influenced by optimizing various reaction parameters.

Solvent Effects: The choice of solvent can significantly impact the reaction. Non-polar solvents are generally preferred for the Paternò-Büchi reaction. nih.gov In some instances, furan itself has been used as the solvent. researchgate.net The use of protic solvents like methanol has been shown to drastically decrease diastereoselectivity, which can also be an indicator of a less efficient or controlled reaction. nih.gov

Temperature Effects: The reaction temperature can have a non-linear effect on the selectivity and potentially the yield of the Paternò-Büchi reaction. researchgate.net For certain aldehyde-furan reactions, temperature variations have led to the identification of an inversion point where the stereoselectivity changes. mdpi.com This highlights the need for careful temperature control to maximize the yield of the desired isomer.

While a systematic yield optimization study for the specific reaction between furan and ethyl glyoxylate is not extensively documented in the reviewed literature, the table below compiles reported yields for related Paternò-Büchi reactions involving furan derivatives and glyoxylates, illustrating the typical range of efficiencies.

Table 1: Reported Yields for the Paternò-Büchi Reaction of Furan Derivatives with Glyoxylates

| Furan Derivative | Glyoxylate Derivative | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Furan | (S)-1-Methylpropylbenzoylformate | Not Specified | - | rsc.org |

| Furan | (1R,2S,5R)-5-Methyl-2-(1-methylphenylethyl)cyclohexyl benzoylformate | Not Specified | - | rsc.org |

| 2-Methylfuran | (S)-1-Methylpropylbenzoylformate | Not Specified | 12 | rsc.orgnih.gov |

| 2-Methylfuran | (S)-2-Methylbutyl benzoylformate | Not Specified | 9 | rsc.orgnih.gov |

| 3,4-Dimethylfuran | Functionalized Aldehyde | Not Specified | 63 | mdpi.com |

When a chiral glyoxylate is used in the Paternò-Büchi reaction with furan, the formation of diastereomeric oxetane products is possible. The assessment of stereochemical purity, therefore, becomes crucial. The diastereoselectivity of this reaction is highly dependent on the chiral auxiliary attached to the glyoxylate.

Research has shown that the diastereomeric excess (de) can range from low to very high values. For instance, the reaction of furan with various chiral phenylglyoxylate (B1224774) esters has been studied, demonstrating a wide range of stereochemical outcomes. mdpi.comrsc.org The use of organized media, such as zeolites, has been shown to enhance the diastereomeric excess in some cases. researchgate.netrsc.org This improvement is attributed to the constrained environment within the zeolite cavities, which can favor the formation of one diastereomer over the other.

The temperature at which the reaction is conducted can also influence the stereoselectivity, with some systems exhibiting an inversion of selectivity with changing temperature. mdpi.com

The table below summarizes the reported diastereomeric excess for the Paternò-Büchi reaction between furan and various chiral phenylglyoxylates.

Table 2: Diastereomeric Excess in the Paternò-Büchi Reaction of Furan with Chiral Phenylglyoxylates

| Chiral Auxiliary on Phenylglyoxylate | Solvent/Medium | Diastereomeric Excess (de) (%) | Reference |

|---|---|---|---|

| (S)-1-Methylpropyl | Solution | 15 | rsc.org |

| (S)-1-Methylpropyl | Zeolite | 37 | researchgate.netrsc.org |

| (S)-2-Methylbutyl | Solution | Mixture of stereoisomers | rsc.org |

| (S)-2-Methylbutyl | Zeolite | 18 | researchgate.netrsc.org |

| (1R,2S,5R)-5-Methyl-2-(1-methylphenylethyl)cyclohexyl | Solution | 95 | rsc.org |

| (1R,2S,5R)-5-Methyl-2-(1-methylphenylethyl)cyclohexyl | Zeolite | 98 | researchgate.netrsc.org |

These findings indicate that high stereochemical purity in the synthesis of the oxetane precursor to this compound can be achieved through the careful selection of chiral auxiliaries and reaction conditions.

Advanced Spectroscopic and Stereochemical Investigations

Conformational Analysis using Advanced NMR Techniques

Conformational analysis of ethyl 3-(furan-2-yl)-2-hydroxypropanoate is critical to understanding its chemical reactivity and biological interactions. Advanced NMR techniques offer unparalleled insight into the spatial arrangement of atoms and the dynamic processes occurring in solution.

NOESY and ROESY for Proximity and Stereochemistry

Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) are powerful NMR experiments for determining the spatial proximity of protons. For this compound, these techniques can distinguish between different rotamers arising from rotation around the C2-C3 bond.

In a NOESY or ROESY spectrum, cross-peaks are observed between protons that are close in space (typically < 5 Å), regardless of whether they are scalar-coupled. For instance, the observation of a cross-peak between the proton at C2 and one of the diastereotopic protons at C3 would indicate a preferred conformation where these protons are on the same face of the molecule. The relative intensities of these cross-peaks can also provide semi-quantitative distance information, allowing for the construction of a detailed 3D model of the predominant conformer in solution.

Table 1: Predicted NOESY/ROESY Correlations for Conformational Analysis This table presents hypothetical data based on established principles of NOESY/ROESY for a likely major conformer.

| Interacting Protons | Expected Correlation | Inferred Proximity |

| H2 ↔ H3a/H3b | Strong/Weak | Indicates proximity and preferred rotamer |

| H2 ↔ Furan (B31954) Protons | Possible | Defines orientation of the furan ring |

| Ethyl CH₂ ↔ H2 | Possible | Elucidates ester group orientation |

J-Coupling Analysis for Dihedral Angles

The magnitude of three-bond proton-proton coupling constants (³J) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. miamioh.edu This principle is invaluable for determining the conformation of the ethyl and propanoate fragments of the molecule.

The analysis of the coupling between the proton at C2 and the two diastereotopic protons at C3 (³JH2-H3a and ³JH2-H3b) can provide the dihedral angles and thus define the staggered or eclipsed nature of the C2-C3 bond conformation. Different rotamers (e.g., gauche and anti) will exhibit distinct sets of J-coupling values. By comparing experimental J-coupling constants with those predicted for different theoretical conformations (often calculated using Density Functional Theory, DFT), the most stable conformation in solution can be identified. researchgate.net

Table 2: Representative Karplus Equation Data for C2-C3 Bond Rotation This table illustrates the theoretical relationship between dihedral angle and J-coupling constants.

| Dihedral Angle (H-C2-C3-H) | Expected ³J (Hz) | Conformation |

| 0° | ~10-14 | Eclipsed |

| 60° | ~2-5 | Gauche |

| 90° | ~0-2 | |

| 180° | ~10-16 | Anti |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FTIR) techniques, provides a detailed fingerprint of the functional groups present in a molecule.

Advanced Raman Spectroscopy Applications

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for probing the furan ring and the carbon backbone of this compound. Theoretical calculations, such as those performed using DFT, are often used to assign the complex vibrational modes. globalresearchonline.net The symmetric and asymmetric stretching vibrations of the furan ring C-C bonds are expected in the 1000-1500 cm⁻¹ region. globalresearchonline.net The C=C stretching vibrations of the furan ring would also be prominent in the Raman spectrum. globalresearchonline.net

Table 3: Predicted Raman Shifts for Key Functional Groups Based on theoretical studies of furan derivatives. globalresearchonline.net

| Functional Group | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

| Furan Ring | 1450-1550 | C=C Symmetric Stretch |

| Furan Ring | 1350-1450 | C-C Symmetric Stretch |

| Ester C=O | 1720-1740 | C=O Stretch |

| C-O-C | 1000-1200 | Asymmetric Stretch |

Fourier Transform Infrared (FTIR) Spectroscopic Correlations

FTIR spectroscopy is highly complementary to Raman spectroscopy, showing strong signals for polar functional groups. For this compound, the most prominent features in the FTIR spectrum would be the absorptions from the hydroxyl (O-H) and ester (C=O) groups. spectroscopyonline.com The O-H stretching vibration will appear as a broad band in the region of 3200-3600 cm⁻¹, with its breadth indicative of hydrogen bonding. The ester C=O stretch is expected as a strong, sharp band around 1735 cm⁻¹. spectroscopyonline.com The spectrum will also feature characteristic C-O stretching bands of the ester and alcohol, as well as vibrations associated with the furan ring. spectroscopyonline.comupi.edu

Table 4: Key FTIR Absorption Bands and Their Assignments Based on general values for esters and furan-containing compounds. spectroscopyonline.comupi.edursc.org

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Broad, Strong | O-H Stretch (Alcohol) |

| ~2980 | Medium | C-H Stretch (Aliphatic) |

| ~1735 | Strong, Sharp | C=O Stretch (Ester) |

| ~1200, ~1100 | Strong | C-O Stretch (Ester and Alcohol) |

| ~1500, ~1015 | Medium to Weak | Furan Ring Vibrations |

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Since this compound possesses a chiral center at C2, it can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light. mdpi.com

Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. This property allows for the determination of the enantiomeric excess (ee) of a sample. By comparing the CD spectrum of a sample of unknown enantiomeric composition to the spectrum of an enantiomerically pure standard, the ee can be quantified. While direct CD analysis is powerful, often the determination of absolute configuration and enantiomeric excess is achieved by derivatization with a chiral agent, such as Mosher's acid, followed by NMR analysis. mdpi.com This method creates diastereomers that are distinguishable by NMR, allowing for quantification of the original enantiomers. mdpi.com

X-ray Crystallography for Solid-State Structural Elucidation (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers in the solid state.

For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would unequivocally establish its molecular structure. This would involve determining the conformation of the molecule, including the relative orientation of the furan ring, the hydroxyl group, and the ethyl ester moiety.

Although a crystal structure for this compound itself has not been reported, data from closely related furan derivatives can illustrate the type of information that can be obtained. For example, the crystal structure of (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate, a compound also possessing a furan ring and an ethyl ester group, has been determined. Such studies provide detailed geometric parameters.

Table 2: Illustrative Crystallographic Data for a Related Furan Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 4.6611 (2) |

| b (Å) | 19.8907 (9) |

| c (Å) | 20.9081 (9) |

| β (°) | 91.988 (4) |

| V (ų) | 1937.28 (15) |

| Z | 8 |

Note: This data is for (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate and serves as an example of crystallographic parameters. researchgate.net

Hyphenated Techniques for Structural Confirmation (e.g., GC-MS for purity, not identification)

Hyphenated analytical techniques play a crucial role in the final confirmation of a compound's structure and, importantly, its purity. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for this purpose.

In the context of this compound, GC is used to separate the compound from any starting materials, byproducts, or other impurities. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions. Following separation by GC, the compound enters the mass spectrometer, which provides information about its mass-to-charge ratio (m/z) and fragmentation pattern.

While the mass spectrum is a key tool for structural identification, in this context, the primary role of GC-MS is to confirm the purity of a synthesized batch of this compound. A single, sharp peak in the gas chromatogram at the expected retention time would indicate a high degree of purity. The integrated area of this peak relative to any minor impurity peaks can be used to quantify the purity level.

Studies on the analysis of furan derivatives in various matrices have demonstrated the effectiveness of GC-MS for their separation and detection. mdpi.comresearchgate.net The choice of the GC column, such as an HP-5MS, and the temperature program are critical parameters for achieving good separation. mdpi.com

Theoretical and Computational Studies on Ethyl 3 Furan 2 Yl 2 Hydroxypropanoate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule, which in turn govern its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. globalresearchonline.net DFT calculations can elucidate the distribution of electrons within the molecule, providing insights into its stability and reactivity.

Key parameters derived from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack. The LUMO is the orbital that is most likely to accept electrons, highlighting sites prone to nucleophilic attack. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For furan (B31954) and its derivatives, DFT studies have shown that the presence and position of substituent groups significantly influence these frontier orbitals. globalresearchonline.net For instance, studies on furan derivatives reveal that electron-donating groups, like the alkyl chain in Ethyl 3-(furan-2-yl)-2-hydroxypropanoate, can raise the HOMO energy, making the molecule more reactive towards electrophiles. globalresearchonline.net

Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution on the molecule's surface. These maps identify electron-rich regions (negative potential), such as the oxygen atoms in the furan ring, ester, and hydroxyl groups, which are potential sites for electrophilic interaction. Conversely, electron-poor regions (positive potential) indicate sites for nucleophilic interaction.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Furan | -6.9 | 1.5 | 8.4 |

| 2-Methylfuran | -6.5 | 1.7 | 8.2 |

| 2,5-Dimethylfuran | -6.2 | 1.9 | 8.1 |

This table is generated based on trends discussed in sources like globalresearchonline.net.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. Methods like Møller-Plesset perturbation theory (e.g., MP2) and high-level composite methods (e.g., G4) offer higher accuracy than standard DFT for certain properties, albeit at a significantly greater computational expense. frontiersin.orgresearchgate.net

For flexible molecules like furanosides, studies have shown that while DFT with dispersion corrections provides sensible results, MP2 methods also perform well in modeling conformations. frontiersin.org High-accuracy ab initio calculations are particularly useful for obtaining precise thermodynamic data, such as enthalpy of formation, and for benchmarking the results from more cost-effective methods like DFT. researchgate.net Combining ab initio calculations with molecular dynamics simulations is a modern approach to accurately predict complex properties of organic materials. rsc.org

Conformational Energy Landscape Analysis

This compound has several rotatable single bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the most stable three-dimensional structures (conformers) and the energy barriers between them.

Table 2: Example of Calculated Relative Energies for Different Conformers of a Substituted Furan Note: This is a hypothetical table illustrating the output of a conformational analysis, as specific data for the target molecule was not found. The principles are derived from sources like olemiss.edu and frontiersin.org.

| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 60° | 0.00 | 75.1 |

| B | 180° | 1.50 | 8.8 |

| C | -60° | 0.85 | 16.1 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular flexibility, solvent interactions, and transport properties. researchgate.net

For a molecule like this compound, MD simulations could be used to:

Study Solvation: Analyze how the molecule interacts with solvent molecules (e.g., water or organic solvents), including the formation and lifetime of hydrogen bonds.

Explore Conformational Dynamics: Observe transitions between different conformers in real-time, providing a more dynamic picture than a static energy landscape. frontiersin.org

Predict Physical Properties: For bulk systems of the molecule, MD can predict properties like density, viscosity, and diffusion coefficients. researchgate.netacs.orgacs.org For instance, simulations on fatty acid ethyl esters have been used to predict their thermophysical properties under various pressures. researchgate.net

Investigate Membrane Permeation: MD simulations can model how the molecule interacts with and permeates through biological membranes, a key factor in understanding its bioavailability and toxicology. mdpi.com

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often inaccessible through experiments alone.

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). Characterizing the geometry and energy of the TS is crucial for understanding reaction rates and selectivity. Computational methods can locate the TS on the potential energy surface as a first-order saddle point (a maximum in one direction and a minimum in all others).

For reactions involving furan rings, such as Diels-Alder cycloadditions, computational studies have been used to explore the factors controlling reactivity and selectivity. rsc.org By calculating the free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, chemists can predict reaction kinetics. For example, computational studies have shown that furan is less reactive in Diels-Alder reactions than cyclopentadiene (B3395910) due to higher activation barriers. rsc.org Similarly, computational investigations into reaction mechanisms like the Kobayashi elimination use DFT to determine the timing of bond-breaking and bond-forming events and to calculate the thermodynamics of the process. rsc.org For the synthesis of furan derivatives, DFT calculations can reveal detailed mechanistic insights into the cyclization steps. researchgate.netorganic-chemistry.org These calculations allow for the precise mapping of the reaction pathway, providing a quantitative understanding of the underlying chemical transformations.

Reaction Coordinate Mapping

A primary route to synthesize this α-hydroxy ester is through the asymmetric reduction of its corresponding α-keto ester, Ethyl 3-(furan-2-yl)-3-oxopropanoate. Computational modeling of this catalytic reduction would map the energy changes as a hydride approaches the carbonyl carbon.

Hypothetical Reaction Coordinate for Ketone Reduction:

Initial State: The system begins with the separated reactants: the keto-ester (Ethyl 3-(furan-2-yl)-3-oxopropanoate) and the hydride source (e.g., a borohydride (B1222165) complex or the active site of a ketoreductase enzyme). researchgate.net This represents the initial energy level on the coordinate map.

Michaelis-Menten Complex Formation (in enzymatic reactions): In a biocatalytic reduction, the substrate first docks into the active site of a ketoreductase (KRED). This binding event corresponds to a local energy minimum on the reaction coordinate. researchgate.net

Transition State (TS): As the hydride transfers from the donor (e.g., NADPH cofactor in an enzyme) to the electrophilic carbonyl carbon of the keto-ester, the system passes through a high-energy transition state. researchgate.net This state is characterized by the partial formation of the C-H bond and partial breaking of the carbonyl C=O double bond. The energy at this peak is the activation energy (ΔG‡) of the reaction.

Final State: The system settles into the final product, this compound, and the oxidized catalyst/hydride donor. This represents the final, lower energy level on the map.

Studies on analogous enzyme-catalyzed ketone reductions show that the distance for hydride transfer from the cofactor (like NADPH) to the carbonyl carbon is a critical parameter, typically around 4 Å for effective reaction. researchgate.net The stereochemical outcome (R or S alcohol) is determined by the specific orientation of the substrate within the catalyst's active site, which a detailed reaction coordinate map can help predict. researchgate.netfrontiersin.org

Ligand-Protein Interaction Modeling

The furan scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. ijabbr.commdpi.comijabbr.com Consequently, ligand-protein interaction modeling, primarily through molecular docking, is a crucial tool for investigating how furan-containing molecules like this compound might exert a biological effect. Such studies predict the binding affinity and orientation of a ligand within the active site of a target protein. nih.govnih.gov

Although docking studies specifically for this compound are not prominent, extensive research on analogous furan derivatives provides a strong predictive framework for its potential interactions. These studies reveal common binding patterns and key interactions that are likely relevant.

For example, in studies of furan-azetidinone hybrids as inhibitors of E. coli enoyl reductase, molecular docking revealed that pi-pi stacking interactions between the furan or associated phenyl rings and aromatic residues like Phenylalanine (PHE) and Tyrosine (TYR) in the active site are critical for binding. ijper.org Similarly, docking of furan chalcone (B49325) derivatives into the active site of urease, a bacterial enzyme, showed that the orientation and interactions of the furan moiety contribute significantly to inhibitory activity. nih.gov

Table 1: Representative Molecular Docking Studies of Furan Derivatives with Biological Targets

| Furan Derivative Class | Protein Target | Key Interacting Residues | Predicted Interaction Type | Reference |

|---|---|---|---|---|

| Furan-azetidinone hybrids | E. coli Enoyl Reductase | PHE 94, TYR 146 | Pi-pi stacking | ijper.org |

| Furan Chalcones | Bacterial Urease | Nickel ions, His, Gly | Metal coordination, H-bonding | nih.gov |

| Nitrofuran analogues | Nitroreductase | - | Good binding affinity noted | aimspress.com |

These models suggest that if this compound were to be evaluated for biological activity, its furan ring could engage in pi-pi stacking or other hydrophobic interactions, while the hydroxyl and ester groups would be prime candidates for forming hydrogen bonds with polar residues in a protein's active site.

Predictive Modeling for Structure-Activity Relationship (SAR) Derivation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For furan-containing compounds, QSAR studies have been instrumental in identifying the key molecular features that govern their therapeutic effects, providing a roadmap for designing more potent and selective agents. ijabbr.com

The general QSAR methodology involves:

Data Set Compilation: A series of furan analogues with experimentally measured biological activities (e.g., IC₅₀ values) is assembled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can be classified into several categories: constitutional (e.g., molecular weight), topological (e.g., connectivity indices), physicochemical (e.g., logP), and quantum-chemical (e.g., HOMO/LUMO energies). aimspress.comnih.gov

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation linking the most relevant descriptors to the observed activity. aimspress.comnih.gov The model's predictive power is then rigorously validated.

A 2D-QSAR study on nitrofuran analogues for antitubercular activity identified several descriptors crucial for activity. aimspress.com The presence of the furan ring itself, substituted with a nitro group, was deemed essential. The model also indicated that a lower number of double bonds and certain fragments like thiazole (B1198619) or morpholine, combined with specific electrotopological states, improved the antitubercular effect. aimspress.com Another QSAR analysis on furanocoumarin derivatives as inhibitors of cytochrome P450 enzymes found that properties like lipophilicity (logP), molecular size, and electron-donating ability were significantly correlated with their inhibitory potential. nih.gov

Table 2: Significant Descriptor Classes in QSAR Models for Furan Derivatives

| Descriptor Class | Specific Examples | Influence on Activity | Reference |

|---|---|---|---|

| Constitutional | Number of double bonds, Number of sulfur atoms | Negative (fewer is better) | aimspress.com |

| Functional | Presence of furan ring, Presence of nitro group | Positive (essential for activity) | aimspress.com |

| Topological | Kier-Hall electrotopological states (Ss) | Positive | aimspress.com |

| Physicochemical | logP (Lipophilicity), Molecular Volume | Positive | nih.gov |

| Quantum-Chemical | Minimal electrostatic potential, HOMO energy | Correlated with activity | nih.gov |

These studies establish a clear precedent for deriving SAR for furan-based compounds. For this compound, a predictive model could be developed by synthesizing and testing a series of analogues with modifications to the furan ring, the alkyl chain, and the ester group. The resulting QSAR model would quantify how these structural changes impact a specific biological activity, guiding future optimization efforts.

Biological Interactions and Enzymatic Studies of Ethyl 3 Furan 2 Yl 2 Hydroxypropanoate

In Vitro Biological Assay Development and Screening Methodologies

The initial evaluation of novel furan (B31954) derivatives typically involves a battery of in vitro assays to screen for potential biological activities. These methodologies are designed to be rapid, cost-effective, and suitable for high-throughput screening to identify promising candidates for further investigation.

Common screening approaches for furan-containing compounds include assays for antioxidant, anti-inflammatory, and cytotoxic effects. mdpi.com For instance, the antioxidant capacity can be assessed using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or metal chelating activity tests. mdpi.com Anti-inflammatory potential is often initially evaluated through enzyme inhibition assays, such as those targeting cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, or by assessing the inhibition of protein denaturation.

For anticancer screening, a panel of human cancer cell lines is typically used. rsc.orgmdpi.comnih.gov The selection of cell lines often represents different types of cancer, such as breast (e.g., MCF-7), liver (e.g., HepG-2), colon (e.g., HCT116), and cervical (e.g., HeLa) carcinomas. rsc.orgnih.gov Initial screening might involve a single high concentration of the compound to identify any significant activity, followed by dose-response studies for active compounds.

Enzyme Inhibition and Activation Studies

Following initial screening, compounds showing activity are often subjected to more detailed enzyme inhibition or activation studies to elucidate their mechanism of action.

Kinetic Analysis of Enzyme Modulation

Once a compound is identified as an enzyme inhibitor, kinetic studies are performed to understand how it interacts with the enzyme. This involves determining key parameters such as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

For example, in a study on certain furan derivatives, the antitryptic activity, a measure of anti-arthritic potential, was evaluated. mdpi.com The IC₅₀ values for the tested compounds ranged from 60.21 to 85.33 μg/mL, indicating varying degrees of inhibitory potency against trypsin. mdpi.com Further kinetic analyses, such as Lineweaver-Burk plots, can be used to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). However, specific kinetic data for Ethyl 3-(furan-2-yl)-2-hydroxypropanoate are not currently available.

Specificity and Selectivity Profiling Against Target Enzymes

A crucial aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target effects. Therefore, active compounds are often profiled against a panel of related enzymes. For instance, a compound that inhibits a particular kinase would be tested against a broad range of other kinases to determine its selectivity profile. Similarly, protease inhibitors are tested against various types of proteases (e.g., serine, cysteine, matrix metalloproteinases). Research on some furan derivatives has focused on their potential to inhibit enzymes like tubulin, with studies showing significant β-tubulin polymerization inhibition activity. mdpi.comresearchgate.net

Receptor Binding Studies and Affinities

Currently, there is no publicly available information regarding receptor binding studies or the affinity of this compound for specific biological receptors. Such studies would typically involve radioligand binding assays or surface plasmon resonance (SPR) to determine the binding constant (Kd) or inhibition constant (Ki) for a panel of relevant receptors, providing insight into the compound's potential pharmacological targets.

Cell-Based Assays for Cellular Response Mechanisms (excluding human trials)

Cell-based assays are fundamental to understanding how a compound affects cellular functions and to bridge the gap between molecular-level interactions and physiological outcomes.

Cellular Viability and Proliferation Assays (non-clinical context)

The most common initial cell-based assays evaluate a compound's effect on cell viability and proliferation. These assays are critical for identifying cytotoxic or cytostatic effects, particularly in the context of anticancer research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. mdpi.com Other similar assays include the XTT, MTS, and WST-1 assays. The CCK-8 assay has also been utilized to evaluate the anti-proliferative activity of furan derivatives. nih.gov

In studies on various furan-based compounds, researchers have determined their cytotoxic effects against different cancer cell lines. mdpi.comnih.gov The results are typically expressed as IC₅₀ values, representing the concentration at which 50% of cell growth is inhibited. For example, certain novel furan derivatives have shown potent cytotoxic activities against the MCF-7 breast cancer cell line, with IC₅₀ values as low as 2.96 µM. mdpi.com To assess selectivity, the cytotoxicity is often compared between cancer cells and normal, non-cancerous cell lines, such as the MCF-10a normal breast cell line or the BJ-1 normal human fibroblast cell line. rsc.orgmdpi.com

The table below summarizes findings for various furan derivatives, illustrating the type of data generated in such studies.

Table 1: Examples of In Vitro Cytotoxicity of Various Furan Derivatives Against Human Cancer Cell Lines

This table presents data for illustrative furan derivatives, not this compound, for which specific data is not available.

| Compound Type | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| Furan-based derivative (Compound 7) | MCF-7 (Breast Cancer) | MTT | 2.96 | mdpi.com |

| Furan-based derivative (Compound 4) | MCF-7 (Breast Cancer) | MTT | 4.06 | mdpi.com |

| Furan derivative (Compound 1) | HeLa (Cervical Cancer) | CCK-8 | < 8.79 | nih.gov |

| Furan derivative (Compound 24) | HeLa (Cervical Cancer) | CCK-8 | < 8.79 | nih.gov |

| Furan derivative (Compound 24) | SW620 (Colorectal Cancer) | CCK-8 | Moderate to potent activity | nih.gov |

Further mechanistic studies in cells can include cell cycle analysis by flow cytometry, which has shown that some furan derivatives can cause cell cycle arrest at the G2/M phase. mdpi.comresearchgate.net Assays for apoptosis, such as Annexin V/PI staining, are also employed to determine if the compound induces programmed cell death. mdpi.comresearchgate.net

Apoptotic Pathway Investigations (non-clinical context)

There is currently a lack of specific studies investigating the apoptotic-inducing capabilities of this compound. While research on the parent furan molecule has indicated potential for inducing apoptosis, these findings have not been directly replicated or studied with the this compound derivative. For instance, studies on furan itself have shown it can decrease cell viability and increase the rate of apoptotic cells. nih.gov These studies have also noted alterations in the expression of key apoptotic genes such as Caspase 3 (Casp3), Trp53, and Bcl2. nih.gov However, without dedicated research, it remains unknown if this compound shares these properties or engages with apoptotic pathways.

Gene Expression Modulation Studies (non-clinical context)

Antimicrobial Activity Investigations (non-clinical context)

While the antimicrobial properties of various furan-containing compounds have been a subject of scientific inquiry, specific data on the antibacterial and antifungal efficacy of this compound is limited.

Antibacterial Efficacy Studies

No specific studies detailing the antibacterial efficacy of this compound against various bacterial strains were found in the available literature. Research on related compounds, such as 3-aryl-3-(furan-2-yl)propenoic acid derivatives, has shown that they can suppress the growth of bacteria like Escherichia coli and Staphylococcus aureus. researchgate.netmdpi.comnih.gov However, these compounds differ structurally from this compound, and their activity cannot be directly attributed to it.

Antiviral Potency Assessments (non-clinical context)

No dedicated studies assessing the antiviral potency of this compound have been identified. While other ethyl esters, such as ethyl 3-hydroxyhexanoate, have been investigated for their antiviral properties against viruses like Coxsackievirus B, this provides no direct evidence for the antiviral potential of the furan-containing analogue. nih.gov

Proposed Mechanisms of Biological Action at the Molecular Level

Given the lack of specific biological activity studies for this compound, any proposed mechanisms of action at the molecular level would be purely speculative. Without foundational data on its interactions with cells, proteins, or genetic material, it is not possible to hypothesize its molecular mechanisms.

Analytical Method Development for Research and Quality Control

Chromatographic Techniques for Separation and Purity Assessment (beyond basic identification)

Chromatographic methods are fundamental to the analysis of Ethyl 3-(furan-2-yl)-2-hydroxypropanoate, providing the means to separate the compound from complex matrices and to assess its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a stability-indicating HPLC method is crucial for determining the presence of any degradation products or process-related impurities.

A reversed-phase HPLC (RP-HPLC) method would be the most common approach. Method development would involve the systematic optimization of several parameters to achieve the desired separation. A typical starting point would be a C18 column, which is effective for separating moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of all components, from polar impurities to the less polar parent compound, within a reasonable timeframe. epa.gov

Key parameters for optimization would include the pH of the mobile phase, the gradient slope, the flow rate, and the column temperature. For instance, adjusting the pH can alter the ionization state of acidic or basic impurities, thereby affecting their retention time. The column temperature can influence peak shape and selectivity. Detection is typically performed using a UV detector, with the wavelength selected based on the chromophore of the furan (B31954) ring, likely around 220-280 nm. mdpi.com

A hypothetical optimized HPLC method for purity assessment is detailed in the table below.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Controls pH and improves peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution. |

| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90% B | Ensures separation of a wide range of polarity impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |

| Detection | UV at 254 nm | Detection of the furan chromophore. |

| Injection Vol. | 10 µL | Standard injection volume. |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC can be employed for the analysis of more volatile impurities or degradation products. Derivatization of the hydroxyl group, for example, through silylation, can increase the volatility and thermal stability of the compound, making it more amenable to GC analysis.

For the analysis of furan derivatives, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane (similar to an HP-5MS), is often used. mdpi.commdpi.com The carrier gas is typically an inert gas like helium or nitrogen. The temperature program of the GC oven is a critical parameter that needs to be optimized to achieve good separation of the analytes. A slow temperature ramp allows for the separation of compounds with close boiling points. The injector and detector temperatures are also important; the injector must be hot enough to vaporize the sample without causing degradation, and the detector must be at a temperature that prevents condensation.

A flame ionization detector (FID) is a common choice for general-purpose analysis due to its high sensitivity to organic compounds. When coupled with a mass spectrometer (GC-MS), it provides both retention time data and mass spectral information for confident identification of impurities. aidic.it

The following table outlines a potential GC method for the analysis of volatile impurities in a sample of this compound.

Table 2: Representative GC Method Parameters for Volatile Impurity Analysis

| Parameter | Condition | Rationale |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm | Standard, versatile column for a wide range of analytes. mdpi.com |

| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas providing good efficiency. |

| Injector Temp. | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | 60 °C (2 min), then 10 °C/min to 280 °C (10 min) | Gradual temperature increase to separate volatile components. |

| Detector | Mass Spectrometer (MS) | Provides identification of separated components. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra. mdpi.com |

Chiral Chromatography for Enantiomeric Purity

The presence of a chiral center at the C2 position of the propanoate moiety means that this compound can exist as two enantiomers. As the biological activity of enantiomers can differ significantly, it is crucial to have an analytical method to separate and quantify them. Chiral chromatography is the most effective technique for this purpose.

Chiral HPLC is the most common approach, utilizing a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for the separation of a broad range of chiral compounds, including those with hydroxyl groups. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol (B145695), is critical for achieving enantiomeric separation. The ratio of these solvents is optimized to balance retention and resolution.

The development of a chiral method involves screening different CSPs and mobile phase compositions to find the optimal conditions for separation. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different interaction energies, leading to different retention times.

Below is a table with hypothetical parameters for a chiral HPLC method.

Table 3: Example Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition | Purpose |

| Column | Chiralpak AD-H (Amylose derivative) | A common CSP for separating a wide range of enantiomers. |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Non-polar/polar solvent system typical for normal-phase chiral separations. |

| Flow Rate | 0.8 mL/min | Optimized for resolution and analysis time. |

| Column Temp. | 25 °C | Controlled temperature for reproducible results. |

| Detection | UV at 254 nm | Detection of the furan moiety. |

| Injection Vol. | 5 µL | Smaller volume to prevent column overload. |

Mass Spectrometry (MS) for Fragmentation Analysis and Metabolite Identification (not basic compound ID)

Mass spectrometry is a powerful tool for the structural elucidation of this compound and its metabolites. Beyond simple molecular weight determination, advanced MS techniques provide detailed information about the molecule's structure and how it fragments.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is invaluable for obtaining structural information. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the precursor ion's structure and can be used to identify specific structural motifs within the molecule.

For this compound, the fragmentation would likely involve characteristic losses from the parent molecule. For example, cleavage of the ester group could result in the loss of an ethoxy radical or ethylene. The furan ring itself can undergo characteristic fragmentation. Studies on the fragmentation of similar furan-containing compounds can provide a basis for predicting the fragmentation pathways. imreblank.ch For instance, the furan ring might undergo ring opening or lose neutral fragments like CO.

MS/MS is particularly useful for identifying metabolites. When a biological sample is analyzed, a suspected metabolite can be targeted for MS/MS analysis. By comparing its fragmentation pattern to that of the parent drug, one can deduce the site of metabolic modification (e.g., hydroxylation, glucuronidation). The presence of specific fragment ions can confirm the core structure of the parent compound within the metabolite.

Table 4: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structural Origin of Fragment |

| 185.07 [M+H]⁺ | 139.05 | 46.02 (C₂H₅OH) | Loss of ethanol from the ester group. |

| 185.07 [M+H]⁺ | 111.04 | 74.03 (C₃H₆O₂) | Cleavage of the side chain, leaving the furanomethyl cation. |

| 185.07 [M+H]⁺ | 97.02 | 88.05 (C₄H₈O₂) | Loss of the ethyl lactate (B86563) moiety. |

| 185.07 [M+H]⁺ | 81.03 | 104.04 (C₅H₈O₃) | Furan ring fragment. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule or its fragments. escholarship.org This is a significant advantage over low-resolution mass spectrometry, which can only provide the nominal mass.

For this compound (C₉H₁₂O₄), the theoretical exact mass of the neutral molecule is 184.0736. HRMS can confirm this mass with a high degree of confidence, helping to distinguish it from other compounds that may have the same nominal mass but a different elemental composition.

In metabolite identification studies, HRMS is particularly powerful. When a potential metabolite is detected, its exact mass can be measured. From this, the elemental composition can be calculated, and the metabolic transformation can be deduced. For example, the addition of an oxygen atom (hydroxylation) would result in a mass increase of 15.9949 Da. By comparing the exact mass of the metabolite to that of the parent compound, the type of metabolic modification can be precisely determined. nih.gov This technique is crucial for building a comprehensive metabolic profile of the compound.

Capillary Electrophoresis (CE) for Complex Mixture Analysis

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of a wide array of analytes, including pharmaceutical compounds and their intermediates. nist.gov Its high separation efficiency, minimal sample and reagent consumption, and rapid analysis times make it an attractive alternative to traditional chromatographic methods like HPLC. amazonaws.com CE separates charged molecules in solution based on their electrophoretic mobility in an electric field. nist.gov

For the analysis of a complex mixture containing this compound, a Capillary Zone Electrophoresis (CZE) method would be a suitable approach. In CZE, the separation occurs in a buffer-filled capillary, and the migration of ions is influenced by the applied voltage and the electroosmotic flow (EOF). nist.gov The development of a CZE method for this compound would involve the systematic optimization of several key parameters to achieve the desired resolution and sensitivity.

Key Parameters for CZE Method Development:

Applied Voltage: The applied voltage directly impacts the migration time and separation efficiency. Higher voltages generally lead to shorter analysis times but can also generate Joule heating, which may affect the viscosity of the BGE and the stability of the analyte.

Capillary Temperature: Maintaining a constant capillary temperature is crucial for reproducible migration times and to dissipate the heat generated during the analysis.

Injection Mode and Parameters: Samples can be introduced into the capillary through hydrodynamic or electrokinetic injection. The injection time and pressure (for hydrodynamic injection) or voltage and time (for electrokinetic injection) need to be optimized to introduce a representative and quantifiable amount of the sample without causing band broadening.

Capillary Dimensions and Type: The length and internal diameter of the fused-silica capillary affect the separation efficiency, analysis time, and detection sensitivity. Shorter capillaries lead to faster analyses, while longer capillaries offer higher resolution. The internal diameter influences the sample volume and heat dissipation. Uncoated fused-silica capillaries are common, but coated capillaries can be used to modify the EOF and reduce analyte-wall interactions.

The development process would involve systematically varying these parameters to achieve a baseline separation of this compound from other components in the mixture with good peak shape and a reasonable analysis time.

Quantitative Analytical Method Validation for Research Applications

Once a suitable CE method has been developed, it must be validated to ensure that it is fit for its intended purpose, which in a research setting is typically the accurate and precise quantification of the analyte. The validation of an analytical method for this compound would be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net The key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity: The linearity of an analytical method is its ability to elicit results that are directly proportional to the concentration of the analyte in the sample. hmdb.ca For this compound, a linearity study would be conducted by preparing a series of standard solutions at different concentrations. A minimum of five concentration levels is typically recommended. hmdb.ca The response (e.g., peak area) is then plotted against the corresponding concentration, and a linear regression analysis is performed. The correlation coefficient (r) and the coefficient of determination (r²) are calculated to assess the linearity. An r² value greater than 0.99 is generally considered acceptable.

Table 1: Representative Linearity Data for the CE Analysis of this compound

This interactive table presents hypothetical linearity data for the CE analysis of this compound. The data includes the concentration of the standard solutions, the corresponding peak area, and the calculated linear regression parameters. This table is for illustrative purposes to demonstrate the type of data generated during a linearity study.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 10 | 1520 |

| 25 | 3780 |

| 50 | 7550 |

| 75 | 11300 |

| 100 | 15100 |

Linear Regression Analysis:

Regression Equation: y = 150.8x + 15

Coefficient of Determination (r²): 0.9995

Correlation Coefficient (r): 0.9997